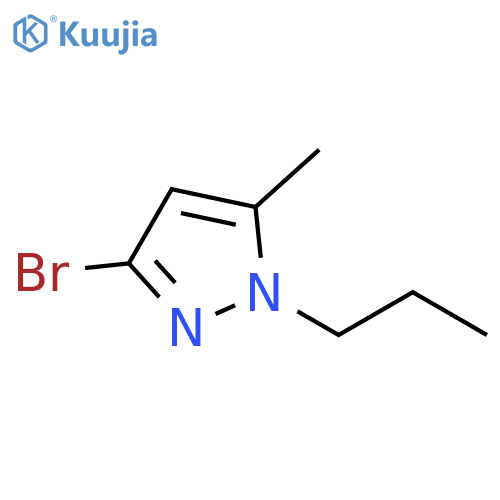Cas no 1354706-07-2 (3-Bromo-5-methyl-1-propyl-1H-pyrazole)

1354706-07-2 structure
商品名:3-Bromo-5-methyl-1-propyl-1H-pyrazole
CAS番号:1354706-07-2
MF:C7H11BrN2
メガワット:203.079640626907
CID:5169275
3-Bromo-5-methyl-1-propyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-methyl-1-propyl-1H-pyrazole
- 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-
-
- インチ: 1S/C7H11BrN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3
- InChIKey: PDBUAVDHSKSNLN-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C(C)=CC(Br)=N1
3-Bromo-5-methyl-1-propyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB553522-1 g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 1g |
€540.70 | 2022-03-01 | ||
| Chemenu | CM499576-1g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 1g |
$262 | 2022-06-13 | |
| Ambeed | A769487-5g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 5g |
$795.0 | 2024-04-24 | |
| abcr | AB553522-100 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 100MG |
€257.30 | 2022-03-01 | ||
| abcr | AB553522-500 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 500MG |
€454.70 | 2022-03-01 | ||
| Ambeed | A769487-1g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 1g |
$265.0 | 2024-04-24 | |
| Chemenu | CM499576-5g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 5g |
$779 | 2022-06-13 | |
| abcr | AB553522-250 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 250MG |
€306.40 | 2022-03-01 |
3-Bromo-5-methyl-1-propyl-1H-pyrazole 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1354706-07-2 (3-Bromo-5-methyl-1-propyl-1H-pyrazole) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1354706-07-2)3-Bromo-5-methyl-1-propyl-1H-pyrazole

清らかである:99%/99%
はかる:1g/5g
価格 ($):238.0/716.0